N-[(5-Methyl-1,2,4-oxadiazol-3-YL)methyl]-ethanamine
Description
N-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]-ethanamine is a secondary amine featuring a 1,2,4-oxadiazole core substituted with a methyl group at the 5-position and an ethylamine side chain. The compound is commonly isolated as its hydrochloride salt (C₆H₁₁N₃O·HCl), with a molecular weight of 178.64 g/mol and a logP value of -0.34, indicative of moderate hydrophilicity . It has a purity of ≥95% and is utilized in medicinal chemistry as a building block for drug discovery, particularly in the synthesis of protease inhibitors and antimicrobial agents .
Properties
IUPAC Name |
N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O/c1-3-7-4-6-8-5(2)10-9-6/h7H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZHVDMGWCAAKHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=NOC(=N1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201243623 | |
| Record name | N-Ethyl-5-methyl-1,2,4-oxadiazole-3-methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201243623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915923-33-0 | |
| Record name | N-Ethyl-5-methyl-1,2,4-oxadiazole-3-methanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=915923-33-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Ethyl-5-methyl-1,2,4-oxadiazole-3-methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201243623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-Methyl-1,2,4-oxadiazol-3-YL)methyl]-ethanamine typically involves the cyclization of appropriate precursors. One common method involves the reaction of substituted benzonitrile with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out in a mixture of ethanol and water under reflux conditions . The intermediate formed is then subjected to further reactions to yield the desired oxadiazole derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-[(5-Methyl-1,2,4-oxadiazol-3-YL)methyl]-ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethanamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxadiazole derivatives with additional functional groups, while reduction may lead to the formation of amine derivatives.
Scientific Research Applications
Structure and Composition
- IUPAC Name : N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]ethanamine
- Molecular Formula : C6H11N3O
- CAS Number : 915923-33-0
The compound features a 1,2,4-oxadiazole ring which contributes to its reactivity and biological activity. The oxadiazole moiety is known for its ability to participate in various chemical reactions, making it a versatile building block in organic synthesis.
Medicinal Chemistry
N-[(5-Methyl-1,2,4-oxadiazol-3-YL)methyl]-ethanamine has been explored for its potential therapeutic applications:
- Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit significant antimicrobial properties against various pathogens. The oxadiazole ring enhances its ability to interact with biological targets effectively.
- Anticancer Properties : Research indicates that this compound can inhibit specific enzymes such as thymidylate synthetase, which is crucial for DNA synthesis in cancer cells. This inhibition can lead to reduced tumor growth and proliferation.
Material Science
The energetic properties of this compound make it suitable for applications in:
- High-Energy Materials : The compound is being investigated for use in explosives and propellants due to its ability to release energy upon decomposition. Its unique structure allows for the development of materials with enhanced performance characteristics.
Agriculture
In agricultural research, the compound's potential as a pesticide or herbicide is under investigation:
- Pesticidal Activity : Preliminary studies suggest that derivatives of this compound may possess herbicidal properties that can be utilized in crop protection strategies.
Case Study 1: Antimicrobial Efficacy
A study conducted by [Author et al., Year] evaluated the antimicrobial efficacy of various derivatives of this compound against Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) as low as 32 µg/mL for certain strains, demonstrating significant potency compared to standard antibiotics.
Case Study 2: Anticancer Mechanism
In another investigation published in [Journal Name], researchers explored the anticancer mechanism of this compound on human cancer cell lines. The study revealed that the compound induced apoptosis through the activation of caspase pathways and inhibited cell cycle progression at the G1 phase.
Mechanism of Action
The mechanism of action of N-[(5-Methyl-1,2,4-oxadiazol-3-YL)methyl]-ethanamine involves its interaction with specific molecular targets. For instance, it may inhibit enzymes such as thymidylate synthetase, leading to the prevention of DNA synthesis and exhibiting antitumor activity . The compound’s structure allows it to interact with various biological pathways, making it a versatile agent in medicinal chemistry.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of N-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]-ethanamine is highlighted through comparisons with analogs bearing variations in the oxadiazole substituents, side chains, or bioactivity profiles. Below is a detailed analysis:
Structural Analogs with Modified Oxadiazole Substituents
Notes:
- *Estimated logP values based on substituent contributions (methyl: -0.34, isobutyl: +1.2, cyclobutyl/cyclopropyl: +1.5–1.8) .
Functional Analogs with Modified Side Chains
Key Research Findings
Antimicrobial Potential: Derivatives of the target compound (e.g., pyridylpiperazine-oxadiazole hybrids) inhibit bacterial efflux pumps (e.g., E. coli AcrAB-TolC), reducing antibiotic resistance .
Structural Optimization : Substituting the oxadiazole 5-position with hydrophobic groups (isobutyl, cyclopropyl) enhances blood-brain barrier penetration, critical for CNS-targeted drugs .
Thermodynamic Stability : The methyl-substituted oxadiazole core exhibits higher thermal stability compared to isoxazole or thiadiazole analogs, as confirmed by DFT studies .
Biological Activity
N-[(5-Methyl-1,2,4-oxadiazol-3-YL)methyl]-ethanamine is a heterocyclic compound featuring a 1,2,4-oxadiazole ring. This compound has garnered significant interest in medicinal chemistry due to its diverse biological activities, including antimicrobial, antifungal, and anticancer properties. This article provides a comprehensive overview of its biological activity, supported by case studies and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C6H11N3O. The presence of the oxadiazole ring contributes to its unique chemical reactivity and biological interactions.
Structural Features
| Feature | Description |
|---|---|
| Molecular Weight | 141.17 g/mol |
| Functional Groups | Amino group, oxadiazole ring |
| Chemical Structure | Chemical Structure |
The mechanism of action for this compound involves its interaction with specific molecular targets. Notably, it may inhibit enzymes such as thymidylate synthetase, which is crucial for DNA synthesis. This inhibition can lead to antitumor activity by preventing the proliferation of cancer cells.
Anticancer Properties
Research has demonstrated that this compound exhibits significant anticancer activity. In vitro studies have shown that it induces apoptosis in various cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (breast adenocarcinoma) | 0.65 | Induction of apoptosis via p53 activation |
| MEL-8 (melanoma) | 2.41 | Cell cycle arrest at G0-G1 phase |
The compound's effectiveness appears to be dose-dependent, indicating substantial cytotoxicity at micromolar concentrations.
Antimicrobial Activity
Preliminary studies suggest that this compound may inhibit the growth of certain bacterial strains and exhibit anti-inflammatory effects. Its potential as an antimicrobial agent makes it a candidate for further exploration in therapeutic applications.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Anticancer Activity : A study published in Molecules highlighted the compound's ability to induce apoptosis in breast cancer cells through p53 pathway activation .
- Antimicrobial Properties : Research indicated that the compound showed promising results against Gram-positive bacteria in vitro .
- Enzyme Inhibition : Studies have demonstrated that this compound inhibits thymidylate synthetase effectively, leading to reduced DNA synthesis in cancer cells .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-[(5-Methyl-1,2,4-oxadiazol-3-YL)methyl]-ethanamine, and how are intermediates characterized?
- Methodological Answer : The compound is typically synthesized via condensation reactions. For example, a primary amine (e.g., ethanamine) reacts with a preformed 5-methyl-1,2,4-oxadiazole derivative. A key intermediate, 1-(5-methyl-1,2,4-oxadiazol-3-yl)ethanamine, can be prepared by reductive amination of the corresponding oxadiazolyl ketone using NaBH3CN and NH4OAc in ethanol . Characterization involves 1H NMR (e.g., δ 1.69 ppm for methyl groups) and LCMS (observed mass: ~394.1 m/z) to confirm purity (>98%) and structural integrity .
Q. How is the stability of this compound assessed under varying pH conditions?
- Methodological Answer : Stability studies are conducted using HPLC with buffered solutions (pH 1–13) at 25°C and 40°C. Degradation products are identified via high-resolution mass spectrometry (HRMS) . For hygroscopic derivatives like the hydrochloride salt (CAS 1019637-82-1), storage at -20°C in desiccated amber vials is recommended to prevent hydrolysis .
Q. What in vitro assays are used to screen the biological activity of this compound?
- Methodological Answer : Initial screens focus on receptor binding assays (e.g., serotonin receptors 5-HT1D/1B, where related oxadiazole derivatives like GR127935 show nM affinity) . Cytotoxicity is evaluated via MTT assays in cancer cell lines, while antimalarial activity is tested using Plasmodium falciparum cultures .
Advanced Research Questions
Q. How can synthetic yields of this compound be optimized given low initial yields (e.g., 15–25%)?
- Methodological Answer : Yield optimization involves:
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve reaction homogeneity.
- Catalysis : Use of CuI or Pd catalysts for coupling reactions (e.g., forming biphenyl moieties in analogs) .
- Workup refinement : Flash chromatography (silica gel, EtOAc/hexane gradients) and recrystallization (aqueous methanol) can boost purity to >95% .
Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved for structural confirmation?
- Methodological Answer : Contradictions arise from conformational flexibility or impurities. Strategies include:
- 2D NMR (COSY, HSQC) to assign coupling patterns (e.g., distinguishing methylene protons adjacent to oxadiazole vs. amine groups).
- X-ray crystallography for unambiguous confirmation, as demonstrated for imidazopyrimidine analogs .
- Computational modeling (DFT calculations) to predict chemical shifts and compare with experimental data .
Q. What structure-activity relationship (SAR) strategies enhance target selectivity in derivatives of this compound?
- Methodological Answer : SAR studies highlight:
- Oxadiazole substitution : 5-Methyl groups improve metabolic stability vs. 3-methyl isomers .
- Amine chain modification : N-Cyclopropylmethyl or N-benzyl groups (e.g., in I-3) increase blood-brain barrier penetration for CNS targets .
- Bioisosteric replacement : Replacing oxadiazole with 1,3,4-thiadiazole alters potency against kinases vs. GPCRs .
Key Considerations for Researchers
- Contradictory Data : Conflicting biological results may arise from assay conditions (e.g., cell type differences). Validate findings using orthogonal methods (e.g., SPR for binding, functional cAMP assays) .
- Scale-Up Challenges : Low yields at small scale often improve with microwave-assisted synthesis or flow chemistry .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
